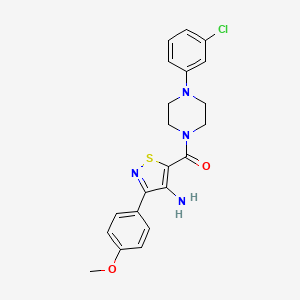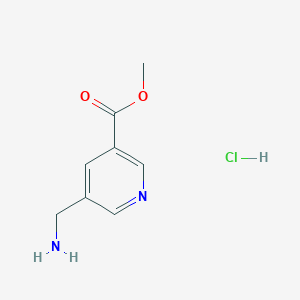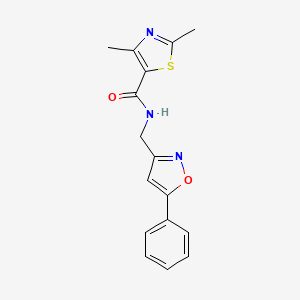![molecular formula C20H18N4O5S B2467790 N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 325732-00-1](/img/structure/B2467790.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The benzo[d][1,3]dioxole structure is a key feature in the synthesis of various alkaloids . This structure is established through Pd-catalyzed arylation .Chemical Reactions Analysis
The synthesis of benzo[d][1,3]dioxole-type compounds involves several reactions including Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Wirkmechanismus
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and bacterial growth. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also exhibits antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound exhibits antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has several advantages for lab experiments. It exhibits potent anti-cancer and anti-inflammatory activity, making it a valuable tool for studying these diseases. Additionally, this compound exhibits antibacterial activity, making it a potential candidate for the development of new antibiotics. However, the synthesis of this compound is complex and time-consuming, which may limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide. One potential direction is the development of new derivatives of this compound with improved activity and selectivity. Additionally, the mechanism of action of this compound in cancer and inflammation needs to be further elucidated. Finally, the potential of this compound as an antibacterial agent needs to be further investigated, including its activity against gram-negative bacteria.
Synthesemethoden
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 5-hydroxymethyl-2-furaldehyde with 2-nitrobenzaldehyde to form 2-(2-nitrobenzyl)-5-(hydroxymethyl)furan. The second step involves the reduction of the nitro group to an amino group, followed by the reaction with 4-(chlorosulfonyl)benzoyl chloride to form N-(4-sulfamoylphenyl)-2-(2-nitrobenzyl)-5-(aminomethyl)furan. The final step involves the reaction of the resulting product with 2-cyanoethyl N,N-bis(2-chloroethyl)amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an anti-bacterial agent, as it exhibits activity against gram-positive bacteria.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c21-9-1-11-24(12-2-10-22)30(26,27)17-6-3-15(4-7-17)20(25)23-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,1-2,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBKLXKQICKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)
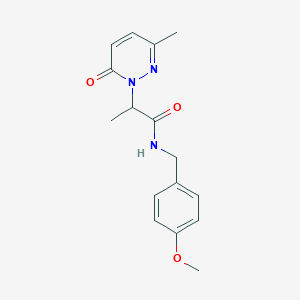

amino}methyl)benzoic acid](/img/structure/B2467714.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
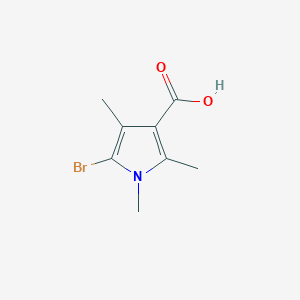
![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
